3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
442565-93-7 |
|---|---|
Molecular Formula |
C26H27N5O3S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-18-6-5-9-30-22(18)27-23(29-12-10-28(11-13-29)14-15-32)20(24(30)33)16-21-25(34)31(26(35)36-21)17-19-7-3-2-4-8-19/h2-9,16,32H,10-15,17H2,1H3/b21-16- |
InChI Key |
CZSTXTAZDGFHKE-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperazine and Thiazolidinone Moieties
The table below compares Compound A with two structurally related analogs from the evidence:
Key Observations:
- Piperazine Modifications : The hydroxyethyl group in Compound A contrasts with the benzyl (Analog 1) and methyl/alkyl (Analog 2) groups. Hydroxyethyl likely improves solubility and reduces off-target binding compared to lipophilic substituents .
- Thiazolidinone Variations: The benzyl (Compound A) vs.
- Benzodioxol vs. Thiazolidinone: Analog 2 replaces the thiazolidinone with a benzodioxol group, suggesting divergent mechanisms of action (e.g., targeting serotonin receptors vs. redox-active pathways) .
Bioactivity and Therapeutic Potential
While direct bioactivity data for Compound A is absent in the evidence, insights can be inferred:
- Thioxo Group : The thioxo moiety in Compound A and Analog 1 may act as a hydrogen-bond acceptor, enhancing binding to targets like kinases or oxidoreductases .
- Ferroptosis Induction: notes that thiazolidinone derivatives can trigger ferroptosis in cancer cells. Compound A’s thioxo-thiazolidinone group may contribute to redox modulation, a hallmark of ferroptosis .
- Piperazine Role : The hydroxyethyl-piperazine group could modulate blood-brain barrier penetration or interact with neurotransmitter receptors, suggesting neurological or oncological applications .
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves the reaction of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions . For example, NiFe₂O₄@SiO₂ grafted di(3-propylsulfonic acid) nanoparticles have been employed as catalysts under ultrasonic irradiation to facilitate three-component reactions between 4-hydroxycoumarin, aldehydes, and 2-aminopyridines, yielding fused pyrido-pyrimidine derivatives in high efficiency .
Key Reaction Conditions for Core Synthesis
| Parameter | Condition | Catalyst/Reagent | Yield | Source |
|---|---|---|---|---|
| Reactants | 2-Aminopyridine, β-keto ester | NiFe₂O₄@SiO₂-SO₃H | 85–92% | |
| Solvent | Ethanol | – | – | |
| Temperature | 80°C (ultrasonic irradiation) | – | – | |
| Reaction Time | 30–45 minutes | – | – |
Ultrasonic irradiation significantly accelerates reaction kinetics by enhancing mass transfer and reducing activation energy . The 9-methyl group is introduced either by using pre-methylated 2-aminopyridine precursors or through post-synthetic alkylation.
Functionalization with 4-(2-Hydroxyethyl)piperazin-1-yl Group
The 4-(2-hydroxyethyl)piperazine substituent is synthesized via catalytic amination of di(2-hydroxyethyl)ethylenediamine under hydrogenation conditions. A fixed-bed reactor loaded with γ-Al₂O₃-supported nickel or cobalt catalysts enables continuous production with high selectivity .
Industrial-Scale Hydroxyethylpiperazine Synthesis
The product is purified via vacuum distillation, achieving >99% purity . Subsequent N-alkylation of the pyrido[1,2-a]pyrimidin-4-one core with 4-(2-hydroxyethyl)piperazine is performed using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution with a halogenated intermediate.
Synthesis of (Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl Moiety
The thiazolidinone fragment is prepared via Knoevenagel condensation between 3-benzylrhodanine and formaldehyde, followed by stereoselective reduction to enforce the Z-configuration . Ammonia serves as the preferred amine for thiolamide formation, while formaldehyde facilitates hemithioacetal intermediate generation .
Thiazolidinone Synthesis Optimization
The Z-configuration is preserved by conducting the reaction at low temperatures (0–25°C) and avoiding prolonged heating . Recrystallization in ethyl acetate/heptane mixtures ensures high stereochemical purity.
Coupling of Thiazolidinone to Pyrido[1,2-a]pyrimidin-4-one Core
The final assembly involves a Wittig or Horner-Wadsworth-Emmons reaction between the pyrido[1,2-a]pyrimidin-4-one-bound aldehyde and the thiazolidinone-ylidene phosphorane. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link pre-functionalized fragments.
Comparative Coupling Methods
| Method | Conditions | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Wittig Reaction | THF, 0°C to reflux | NaH | 65% | >95% |
| Suzuki Coupling | DMF/H₂O, 100°C | Pd(PPh₃)₄ | 72% | >98% |
Ultrasonic irradiation, as demonstrated in pyrido-pyrimidine synthesis , reduces reaction times by 40–60% compared to conventional heating.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetone/water mixtures . Analytical validation via HPLC and GC-MS ensures compliance with pharmacopeial standards .
Q & A
Q. What are the optimal synthetic strategies to maximize yield and purity of this compound?
Answer: The synthesis involves multi-step reactions requiring precise solvent and catalyst selection. Key steps include:
- Condensation reactions to introduce thiazolidine and pyridopyrimidine moieties, using dimethyl sulfoxide (DMSO) or acetonitrile as solvents .
- Catalytic optimization : Lewis acids/bases (e.g., ZnCl₂) enhance reaction rates in intermediate steps .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical to isolate the final product with >95% purity .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
Answer: Employ a combination of:
- Spectroscopic methods : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the thiazolidine methylidene group) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- Chromatography : HPLC retention time consistency across batches ensures reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to optimize the compound’s 3D structure and analyze electronic properties (e.g., HOMO-LUMO gaps) relevant to binding .
- Molecular docking : Simulate interactions with proteins (e.g., kinases) using software like AutoDock Vina, focusing on the thiazolidine and piperazine moieties as key pharmacophores .
- MD simulations : Assess binding stability over time (≥100 ns trajectories) to identify conserved hydrogen bonds or hydrophobic contacts .
Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?
Answer: If conflicting bioactivity arises (e.g., IC₅₀ variability):
- Structural comparators : Compare analogues (e.g., benzyl vs. ethyl substituents on the thiazolidine ring) to isolate structure-activity relationships (SAR) .
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
- Dose-response validation : Repeat assays with a 10-point dilution series (0.1 nM–100 µM) to confirm potency thresholds .
Q. How to design interaction studies to elucidate the compound’s mechanism of action?
Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., PI3Kγ) to measure real-time binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
- Cellular pathway profiling : Use phospho-proteomics (LC-MS/MS) to map downstream signaling effects in treated vs. untreated cells .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Solvent substitution : Replace DMSO with ethanol or ethyl acetate in later steps to reduce toxicity and cost .
- Catalyst recycling : Implement flow chemistry systems to recover and reuse Lewis acid catalysts .
- Quality control : Integrate inline PAT (process analytical technology) tools (e.g., FTIR) for real-time monitoring of reaction intermediates .
Methodological Guidance for Data Interpretation
Q. How to validate the compound’s selectivity across related biological targets?
Answer:
- Panel screening : Test against a diverse target library (e.g., 50+ kinases) using competitive binding assays .
- Counter-screens : Include off-target receptors (e.g., GPCRs) to rule out nonspecific interactions .
- Structural analysis : Overlay X-ray co-crystal structures of the compound bound to primary vs. secondary targets to identify selectivity-determining residues .
Q. What statistical approaches address variability in biological replicate data?
Answer:
- Mixed-effects models : Account for batch-to-batch variability in synthesis or cell culture conditions .
- Bootstrap resampling : Generate 95% confidence intervals for IC₅₀ values derived from triplicate experiments .
- PCA (principal component analysis) : Reduce dimensionality in omics datasets to identify outliers or confounding factors .
Key Structural and Functional Considerations
- Critical moieties : The 2-hydroxyethyl-piperazine group enhances solubility, while the thioxo-thiazolidine core mediates redox activity .
- Stability tests : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolytically labile sites (e.g., the thioxo group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
